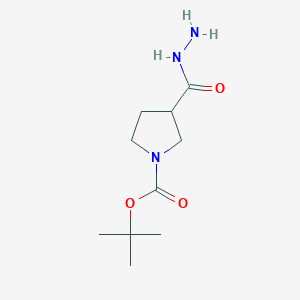

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

描述

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C10H19N3O3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a hydrazinecarbonyl moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential as a building block for more complex molecules.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,4-diaminobutane.

Introduction of the Hydrazinecarbonyl Group: This step involves the reaction of the pyrrolidine derivative with hydrazine or hydrazine derivatives under controlled conditions to introduce the hydrazinecarbonyl group.

Esterification: The final step is the esterification of the carboxyl group with tert-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like boron trifluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinecarbonyl group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.

Substitution: The hydrazinecarbonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrazine moiety.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of oxides or nitroso derivatives.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

科学研究应用

Medicinal Chemistry

The hydrazinecarbonyl moiety is known for its diverse biological activities, making tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate a candidate for drug development. Research indicates that derivatives of hydrazine compounds may exhibit:

- Anticancer Properties : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation, potentially affecting pathways like PI3K/Akt that are often dysregulated in cancers.

- Neuroprotective Effects : Some studies suggest that hydrazine derivatives could be explored for their neuroprotective properties, particularly in neurodegenerative diseases.

- Antimicrobial Activity : The compound may possess antimicrobial properties, which could be beneficial in developing treatments for infectious diseases.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for:

- Functional Group Manipulation : The tert-butyl group acts as a protecting group for the amine, facilitating further chemical modifications at other sites within the molecule.

- Synthesis of Complex Molecules : The compound can be utilized to synthesize more complex structures by introducing various functionalities through the ester group.

Case Studies and Research Findings

Several studies have investigated the biological effects and synthetic utility of hydrazine derivatives:

Anticancer Activity

Research has highlighted that compounds similar to this compound can inhibit enzymes critical for cancer metabolism. For instance:

- A study demonstrated that hydrazone derivatives exhibited significant anticancer activity by modulating cell signaling pathways related to tumor growth and metastasis.

Antimalarial Potential

Related hydrazone compounds have shown promise in antimalarial activity by chelating free iron and inhibiting heme polymerization in Plasmodium species. This suggests that pyrrolidine derivatives may also be explored for similar therapeutic effects against malaria.

Toxicity Assessments

In vivo studies on related compounds indicate minimal toxicity while providing therapeutic benefits. This favorable safety profile encourages further exploration of these compounds in clinical settings.

作用机制

The mechanism of action of tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydrazinecarbonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl ester group provides steric hindrance, influencing the compound’s binding affinity and specificity.

相似化合物的比较

Similar Compounds

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate: Similar structure but with a six-membered piperidine ring.

Tert-butyl 3-(hydrazinecarbonyl)pyridine-1-carboxylate: Contains a pyridine ring instead of pyrrolidine.

Uniqueness

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate is unique due to its combination of a five-membered pyrrolidine ring and a hydrazinecarbonyl group, which imparts distinct reactivity and potential biological activity compared to its six-membered or aromatic counterparts.

生物活性

Tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate (CAS: 411238-88-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C10H19N3O3

- Molar Mass : 229.28 g/mol

- Density : 1.180 g/cm³ (predicted)

- Boiling Point : 395.8 °C (predicted)

- Flash Point : 193.1 °C

- pKa : 13.04 (predicted)

- Storage Conditions : Room temperature

- Hazard Class : Irritant, harmful if swallowed .

Biological Activity Overview

This compound exhibits various biological activities, primarily attributed to its hydrazine and pyrrolidine moieties, which are known to interact with multiple biological targets.

Anticancer Activity

Recent studies have highlighted the potential of hydrazine derivatives, including this compound, in cancer treatment. The compound's structure suggests it may inhibit key signaling pathways involved in tumor growth and proliferation.

A notable study demonstrated that hydrazone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer cells. These compounds were shown to induce apoptosis and inhibit cell proliferation, suggesting a promising avenue for further research into their mechanisms of action .

Antimicrobial Properties

Hydrazine derivatives have been reported to possess antimicrobial activities. Compounds structurally similar to this compound have shown effectiveness against bacterial and fungal pathogens. For instance, studies indicate that certain hydrazone derivatives can inhibit the growth of pathogenic fungi and bacteria, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its chemical structure. The presence of the hydrazine group is critical for its bioactivity, as it facilitates interactions with biological targets. Variations in the alkyl groups attached to the pyrrolidine ring can modulate the compound's lipophilicity and receptor binding affinity.

Table: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Hydrazine Group Presence | Essential for anticancer activity |

| Alkyl Chain Length | Affects lipophilicity and absorption |

| Substituents on Pyrrolidine | Modulates receptor binding affinity |

Case Studies

-

Anticancer Efficacy :

- A study investigated the effect of various hydrazone derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines. The results indicated that certain derivatives exhibited enhanced cytotoxicity when combined with conventional chemotherapy agents like doxorubicin, suggesting potential for synergistic effects in treatment protocols .

- Antimicrobial Testing :

常见问题

Basic Research Questions

Q. What are the standard synthetic strategies for introducing the hydrazinecarbonyl group into tert-butyl-protected pyrrolidine derivatives?

Hydrazinecarbonyl groups can be introduced via nucleophilic acyl substitution or coupling reactions. For example, tert-butyl pyrrolidine derivatives with reactive carbonyl intermediates (e.g., activated esters or acid chlorides) may react with hydrazine under basic conditions. A related method involves using triethylamine as a base in dichloromethane at 0–20°C, as demonstrated in the synthesis of tert-butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate .

Q. How can the tert-butyl carbamate (Boc) protecting group be selectively removed without affecting the hydrazinecarbonyl functionality?

The Boc group is acid-labile and can be cleaved using trifluoroacetic acid (TFA) in dichloromethane. For instance, deprotection of tert-butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate with TFA achieved >80% yield without degrading the ester functionality .

Q. What analytical techniques are most effective for confirming the structure and purity of this compound?

Nuclear magnetic resonance (NMR, ¹H and ¹³C) is critical for structural confirmation, while mass spectrometry (MS) verifies molecular weight. High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) assesses purity. For example, NMR data (δ 1.44 ppm for tert-butyl protons) and HRMS were used to validate tert-butyl pyrrolidine derivatives .

Q. What are common side reactions during synthesis, and how are they mitigated?

Over-alkylation or hydrolysis of the hydrazinecarbonyl group may occur. Mitigation strategies include controlled stoichiometry, low temperatures (e.g., 0°C for acylations), and inert atmospheres. Ice-cooling was employed to suppress side reactions in a related synthesis .

Q. Which purification techniques are suitable for isolating this compound?

Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) effectively separates intermediates. Recrystallization may also be used for final purification, as demonstrated in the isolation of tert-butyl 3-((benzoyloxy)methyl)pyrrolidine-1-carboxylate with 79% yield .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing hydrazinecarbonyl groups under varying pH conditions?

Basic conditions (pH 8–10) favor nucleophilic attack by hydrazine. Optimizing equivalents of hydrazine and reaction time minimizes side products. For example, triethylamine in dichloromethane provided optimal yields in analogous acylation reactions .

Q. How does the steric environment of the pyrrolidine ring influence the reactivity of the hydrazinecarbonyl group?

The tert-butyl group introduces steric hindrance, potentially slowing reactions at the 3-position. Computational modeling (e.g., DFT) can predict regioselectivity in nucleophilic substitutions. Steric effects were noted in tert-butyl 3-(aminomethyl)pyrrolidine derivatives, where bulky groups reduced reaction rates at adjacent sites .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR peaks)?

Contradictory data may arise from impurities or diastereomers. Advanced techniques like 2D NMR (COSY, HSQC) or X-ray crystallography clarify structural ambiguities. For example, unexpected peaks in tert-butyl pyrrolidine derivatives were resolved via NOESY experiments to confirm stereochemistry .

Q. How can computational tools predict reactivity in hydrazinecarbonyl derivatives?

Density functional theory (DFT) calculates transition states and activation energies for reactions like Suzuki-Miyaura couplings. Molecular docking studies may also predict interactions with biological targets. Boronic acid coupling reactions (e.g., in tert-butyl 3-phenylpyrrolidine derivatives) were guided by computational insights .

Q. What are the applications of this compound in designing enzyme inhibitors or receptor ligands?

The hydrazinecarbonyl group can act as a hydrogen-bond donor/acceptor, making it valuable in medicinal chemistry. For example, tert-butyl pyrrolidine derivatives are intermediates in synthesizing kinase inhibitors or GPCR ligands. Biological assays (e.g., IC₅₀ measurements) validate target interactions .

属性

IUPAC Name |

tert-butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-7(6-13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMHEXPZANOFSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404986 | |

| Record name | tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411238-88-5 | |

| Record name | tert-Butyl 3-(hydrazinecarbonyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。